molecular formula C2H4N2 B072472 Diazoethane CAS No. 1117-96-0

Diazoethane

Cat. No. B072472
CAS RN: 1117-96-0
M. Wt: 56.07 g/mol
InChI Key: WLXALCKAKGDNAT-UHFFFAOYSA-N
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Description

Diazoethane is an organic chemical compound with the formula C2H4N2. It is a diazo compound, which means it contains two nitrogen atoms connected together. In its pure form at room temperature, it is an extremely sensitive explosive yellow gas. Therefore, it is almost universally used as a solution in diethyl ether .


Synthesis Analysis

Diazomethane can be synthesized from ethylamine hydrochloride, which reacts with urea to form ethyl-urea. This ethyl-urea then reacts directly with sodium nitrite (NaNO2) in an acidic environment to form nitroso-ethyl-urea. Finally, this nitroso-urea reacts with potassium hydroxide, eliminating a molecule of potassium cyanate (KCNO), to form diazoethane .


Molecular Structure Analysis

The structure of diazoethane is explained using three resonance forms . The electronic structure and chemical bonding in the diazoethane molecule have been investigated using full-valence generalized valence bond (GVB) methods .


Chemical Reactions Analysis

Diazo compounds, including diazoethane, exhibit a formal insertion of the donor-acceptor carbon into C–C or C–H bonds alpha to carbonyl groups . Carboxylic acids react with diazomethane to produce methyl esters .


Physical And Chemical Properties Analysis

Diazoethane is a yellow gas with a musty odor. It has a molar mass of 42.04 g/mol. It is soluble in ether and dioxane. It explodes on heating, rough surfaces, or in the presence of impurities, or when concentrated .

Scientific Research Applications

  • Alkylation of Nucleic Acids : Diazoethane reacts with uridine, thymidine, and related compounds, showing a higher affinity for alkylating oxygen sites compared to diazomethane. This reaction is significant in understanding nucleic acid modifications and interactions (Kuśmierek & Singer, 1976).

  • Photolysis Studies : The study of diazoethane's ultraviolet absorption spectra provides evidence for the formation of ethylidine radicals during photolysis, contributing to our understanding of photochemical processes (Brinton & Volman, 1951).

  • Ring Expansion Reactions : Diazoethane is used in ring expansion reactions of 3-acetylcoumarin, leading to the formation of various lactones. This showcases its role in expanding molecular rings and creating new chemical structures (Clinging, Dean & Houghton, 1974).

  • Safer Alternatives to Diazomethane : Research into trimethylsilyldiazomethane as a non-explosive, cost-effective, and less-toxic alternative to diazomethane for phenol derivatization highlights the search for safer chemical reagents in gas chromatography applications (van T Erve et al., 2010).

  • Polymer Formation on Metallic Surfaces : The reaction of diazoethane on metallic surfaces, particularly gold, leads to the formation of polyethylidene. This research is crucial for understanding polymerization processes and the stereoregulatory role of metals (Nasini, Trossarelli & Saini, 1961).

  • Quinone Adducts : Diazoethane's addition to quinones results in the formation of regioisomeric pyrazolines, highlighting its role in creating complex organic structures (Dean et al., 1980).

  • Fatty Acid Derivatization : The use of naphthyldiazoalkanes, including diazoethane, for the high-performance liquid chromatographic detection of fatty acids demonstrates its utility in analytical chemistry (Matthees & Purdy, 1979).

  • Continuous Flow Procedure for Diazomethane Generation : Developing a safe, continuous flow process for diazomethane generation, which involves diazoethane, is crucial for handling hazardous chemicals in industrial settings (Lehmann, 2017).

  • 1,3-Dipolar Cycloadditions : The study of diazoethane's 1,3-dipolar cycloadditions to activated sulfoxides contributes to the field of organic chemistry by enabling the synthesis of diverse pyrazolines (Ruano et al., 2005).

  • Mechanism of Polyethylidene Formation : Investigating the mechanism behind the formation of polyethylidene from diazoethane helps in understanding polymerization processes and the role of catalysts like colloidal gold (Nasini & Trossarelli, 1963).

Future Directions

Exploring the potential of diazo compounds for multicomponent approach is one of the most rapidly developing areas . The use of diazoethane has been significantly reduced by the introduction of the safer and equivalent reagent trimethylsilyldiazomethane .

properties

IUPAC Name

diazoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXALCKAKGDNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149710
Record name Ethane, diazo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazoethane

CAS RN

1117-96-0
Record name Diazoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, diazo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, diazo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of approximately 30 mmol diazoethane in 40 ml of ether was prepared by slow addition of 7 g (44 mmol) of 1-ethyl-3-nitro-1-nitrosoguanidine to a mixture of 8 g of potassium hydroxide, 9 ml water and 60 ml of ether followed by distillation. This was slowly added to a solution of 3.2 g (12 mmol) of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside) in 35 ml dimethylformamide containing 50 mg of tin(II) chloride dihydrate. During the addition approximately 20 ml of methanol was added to maintain solubility. The reaction was filtered to remove a trace precipitate and evaporated to a yellow syrup. Thin layer chromatography on silica gel using methylene chloride/methanol (3:1) showed a major product spot moving faster than AICA riboside. The syrup was chromatographed on silica gel using methylene chloride/methanol (8:1) collecting the major product as determined by TLC. The appropriate fractions were evaporated to a white foam. This was dissolved in 7 ml of methanol. Upon cooling to 4° C. the mixture crystallized to yield 160 mg of 5-amino-1-(2-O-ethyl-β-D-ribofuranosyl) imidazole-4-carboxamide (Compound No. 34 (1-250)) confirmed by NMR decoupling and exchange experiments.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,090
Citations
DM Miller, PR Schreiner… - Journal of the American …, 1995 - ACS Publications
… decomposition pathways of diazoethane and methyldiazirene … The activation barriers for the decomposition of diazoethane … from methylcarbene+ N2 to diazoethane is only 3.3 kcal/mol; …
Number of citations: 22 pubs.acs.org
E Kriek, P Emmelot - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
… Aqueous solutions of salmon-sperm DNA were treated with diazomethane and diazoethane … related to the rate of protonation of diazoethane. Per IOO deoxynucleotides about 16 …
Number of citations: 100 www.sciencedirect.com
RK Brinton, DH Volman - The Journal of Chemical Physics, 1951 - pubs.aip.org
… The absorption of diazoethane was continuous in both the visible and … In our study the diazoethane prepared by the action of sodium … The similarity of the absorption of diazoethane and …
Number of citations: 59 pubs.aip.org
CO Meese - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… The determination of the content of (d ) diazoethane in these solutions was performed in … the concentration of diazoethane in these preparations. Ethereal solutons of diazoethane 1. are …
LM Pike, MKA Khan, F Rottman - The Journal of Organic …, 1974 - ACS Publications
Synthesis of2'-0-ethyladenosine by treatment of adenosine with diazoethane in aqueous 1, 2-dimethoxyethane produced several unexpected alkylation products. Characterization of …
Number of citations: 12 pubs.acs.org
RA Seburg, RJ McMahon - Journal of the American Chemical …, 1992 - ACS Publications
Photolysis of matrix-isolated diazoethane (la) at 8 K produces mainly ethene (4a), along with a small amount of 3-methyldiazirine (2a). ESR experiments employing a variety of …
Number of citations: 112 pubs.acs.org
AG Nasini, L Trossarelli - Journal of Polymer Science Part C …, 1963 - Wiley Online Library
… diazoethane in ethyl ether solutions with gold as a catalyst has been found to be independent of diazoethane … J The apparent activation energy for the decomposition of diazoethane is …
Number of citations: 9 onlinelibrary.wiley.com
R Clinging, FM Dean, LE Houghton - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Treatment of (XII) with diazoethane induces immediate ring … group introduced with the diazoethane molecule forces the … (V; R = H) and diazoethane shows that the activated system is …
Number of citations: 8 pubs.rsc.org
HM Frey - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… In the present work a more comprehensive investigation of the photolysis of diazoethane … of the diazoethane. This was necessary since it was found that diazoethane decomposed on …
Number of citations: 34 pubs.rsc.org
A Ledwith, D Parry - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… For the reaction with methyl methacrylate, diazoethane is nine times more reactive than … and diazoethane solutions were prepared from the corresponding N-nitroso-N-alkyl~rethane.j-~ …
Number of citations: 21 pubs.rsc.org

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